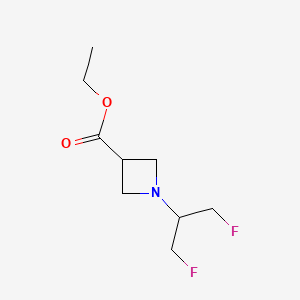

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H15F2NO2 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate |

InChI |

InChI=1S/C9H15F2NO2/c1-2-14-9(13)7-5-12(6-7)8(3-10)4-11/h7-8H,2-6H2,1H3 |

InChI Key |

CROXQCPXGUSMTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,3-difluoropropane as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen participates in nucleophilic substitution reactions due to ring strain and electron-withdrawing effects from fluorine atoms. Common reagents include amines, thiols, and alkoxides.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Quaternary azetidinium salts |

| Amide Formation | R-NH₂, EDCI/HOBt, CH₂Cl₂, RT | 1-Substituted azetidine-3-carboxylate derivatives |

For example, treatment with benzylamine under coupling conditions yields Ethyl 1-(1,3-difluoropropan-2-yl)-3-(benzylcarbamoyl)azetidine-3-carboxylate , a precursor for protease inhibitors.

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis to generate carboxylic acid derivatives, critical for further functionalization:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (2M), EtOH/H₂O (1:1) | Reflux, 6 hr | 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid | 85–90% |

| HCl (conc.), THF | RT, 24 hr | Same as above | 70–75% |

The carboxylic acid product is frequently used in peptide coupling or metal-organic framework synthesis .

Reduction Reactions

The ester group can be reduced to primary alcohols, enabling access to chiral building blocks:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hr | 3-(Hydroxymethyl)-1-(1,3-difluoropropan-2-yl)azetidine | Requires strict anhydrous conditions |

| DIBAL-H | Toluene, −78°C, 1 hr | Partial reduction to aldehyde intermediates | Selective for ester groups |

Fluorine-Specific Reactivity

The 1,3-difluoropropan-2-yl group influences reactivity through steric and electronic effects:

-

Dehydrofluorination : Treatment with strong bases (e.g., LDA) generates vinyl fluoride intermediates, useful in cross-coupling reactions.

-

Radical Fluorination : Under UV light, the compound participates in C–F bond-forming reactions with Selectfluor®.

Ring-Opening and Rearrangement

The azetidine ring undergoes strain-driven ring-opening under acidic or oxidative conditions:

| Conditions | Products | Application |

|---|---|---|

| H₂O₂, AcOH, 50°C | β-Fluoroamine derivatives | Bioactive molecule synthesis |

| TFA, DCM, RT | Linear amine-carboxylate compounds | Polyamide precursors |

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the fluorine-directed reactivity:

| Reaction Type | Catalyst System | Products |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-substituted azetidines |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl azetidine carboxylates |

Key Research Findings

-

Catalytic Hydrogenation : Hydrogenation of analogous azetidine esters (e.g., using Pd/C in THF/MeOH) preserves the fluorinated side chain while reducing unsaturated bonds .

-

Stability : The compound exhibits moderate stability in aqueous media (t₁/₂ = 12 hr at pH 7.4) but degrades rapidly under strong acids/bases.

Scientific Research Applications

Basic Information

- Molecular Formula : CHFN O

- Molecular Weight : 207.22 g/mol

- CAS Number : 1956310-26-1

- Predicted Boiling Point : 234.3 ± 40.0 °C

- Density : 1.156 ± 0.06 g/cm³

Synthetic Chemistry

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution allows chemists to create diverse derivatives with tailored properties for specific applications .

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Converts ester to alcohol | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

| Nucleophilic Substitution | Replaces fluorine with other functional groups | Amines, thiols under basic conditions |

Medicinal Chemistry

The compound's unique fluorine substituents enhance its binding affinity to biological targets, making it a candidate for drug development. Preliminary studies suggest that derivatives of this compound may exhibit promising biological activities, including anticancer properties .

Case Study: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), several fluorinated compounds were evaluated for their cytotoxic effects on human tumor cells. This compound derivatives demonstrated significant growth inhibition rates against various cancer cell lines, indicating potential for further development as therapeutic agents .

Materials Science

Due to its unique chemical structure and properties, this compound is investigated for use in the production of specialty chemicals and materials with enhanced characteristics such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison

Key Observations :

- Fluorination Patterns : The target compound’s 1,3-difluoropropyl group contrasts with trifluoromethyl (in ) or difluoropyridinyl (in ) substituents. Fluorine atoms enhance lipophilicity and metabolic stability but differ in electronic effects depending on their positions .

Key Observations :

- Fluorination Challenges: The target compound’s synthesis likely requires specialized fluorination techniques (e.g., electrophilic or nucleophilic fluorination), whereas non-fluorinated analogs (e.g., ) use simpler alkylation .

- Chromatography: Purification methods vary; silica gel and aminopropyl phases are employed based on polarity differences introduced by substituents.

Table 3: Property Comparison

Key Observations :

- Lipophilicity: The target compound’s density (~1.156 g/cm³) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neuroactive drugs. In contrast, the quinoline derivative may exhibit higher polarity due to its heteroaromatic core .

- Acid-Base Behavior : The pKa of ~5.22 indicates weak acidity, likely from the carboxylate ester, which may influence solubility in physiological environments .

Conformational and Crystallographic Insights

- Ring Puckering : The azetidine ring’s puckering, analyzed via methods in , is influenced by substituents. The 1,3-difluoropropyl group may induce distinct puckering compared to bulkier groups (e.g., phenyl in ), affecting molecular geometry and receptor binding .

- Validation: X-ray crystallography (using SHELX or ORTEP-3 ) and NMR (referenced in ) are critical for structural confirmation. Fluorine’s electronegativity may lead to unique NOE effects in NMR .

Biological Activity

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate, with a CAS number of 1956310-26-1, is a synthetic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is and it has a molecular weight of 207.22 g/mol . The compound has garnered attention for its possible applications in medicinal chemistry, particularly as a scaffold for drug development.

The chemical properties of this compound include:

| Property | Value |

|---|---|

| Boiling Point | 234.3 ± 40.0 °C (Predicted) |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) |

| pKa | 5.22 ± 0.10 (Predicted) |

These properties suggest a moderate stability under standard conditions, which is essential for its potential biological applications .

The biological activity of this compound is not extensively documented in the literature; however, its structural features suggest potential interactions with various biological targets. Compounds with similar azetidine structures have been explored for their role in modulating enzyme activity and interacting with receptor sites.

Case Studies and Research Findings

- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, research on related azetidine derivatives has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are hypothesized mechanisms .

- Antimicrobial Properties : There is emerging evidence that azetidine-based compounds possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit similar properties.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with other azetidine derivatives can be insightful:

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate?

Answer:

The compound is typically synthesized via multi-step reactions involving azetidine ring formation and subsequent functionalization. Key steps include:

- Azetidine Core Construction : Reacting methyl azetidine-3-carboxylate derivatives with halogenated or fluorinated intermediates under basic conditions to introduce the 1,3-difluoropropan-2-yl substituent .

- Esterification : Ethyl ester groups are introduced through coupling reactions (e.g., using ethyl chloroformate) or transesterification under anhydrous conditions .

- Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) is critical to isolate the product, followed by recrystallization for purity validation .

Basic: What analytical techniques are essential for structural validation of this compound?

Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of the 3D structure, including bond angles and fluorine positioning .

- NMR Spectroscopy : NMR is critical for identifying fluorinated groups, while and NMR resolve azetidine ring protons and ester carbonyl signals. Coupling constants () validate stereochemistry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, ensuring no residual intermediates .

Advanced: How can conformational analysis of the azetidine ring inform reactivity studies?

Answer:

The puckering of the azetidine ring influences steric and electronic properties. Researchers should:

- Apply Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from X-ray data to quantify ring distortion. For example, a Å indicates significant non-planarity, which may enhance nucleophilic substitution at the 3-carboxylate position .

- Computational Modeling : Use density functional theory (DFT) to correlate puckered conformations with activation energies for reactions (e.g., fluoropropane group rotation barriers). Software like Gaussian or ORCA can simulate transition states .

Advanced: What experimental design strategies mitigate low yields in fluorinated azetidine synthesis?

Answer:

Yield discrepancies often arise from competing side reactions (e.g., defluorination). Solutions include:

- Factorial Design : Optimize variables (temperature, solvent polarity, catalyst loading) via a factorial approach. For instance, elevated temperatures (~80°C) in DMF may favor fluorination over hydrolysis .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., azetidine ring closure) and adjust reagent stoichiometry dynamically .

- Fluorine-Specific Quenching : Additives like KF or crown ethers stabilize fluorinated intermediates, reducing byproduct formation .

Advanced: How do researchers resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies between experimental and computational models require:

- Twinned Data Refinement : Use SHELXL ’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices in poorly diffracting crystals .

- Hirshfeld Surface Analysis : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for similar azetidine derivatives to identify outliers .

- Dynamic Disorder Modeling : For flexible fluoropropane groups, apply multi-conformer refinement in Olex2 or Coot to account for positional ambiguity .

Advanced: What computational pipelines predict the compound’s stability under varying pH conditions?

Answer:

- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the azetidine nitrogen and ester carbonyl, guiding buffer selection (e.g., pH 7–9 for aqueous stability) .

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in explicit solvent models (e.g., TIP3P water) using GROMACS or AMBER to identify degradation hotspots (e.g., ester cleavage) .

Advanced: How can environmental interactions (e.g., surface adsorption) affect experimental reproducibility?

Answer:

- Surface Passivation : Pre-treat glassware with silanes (e.g., HMDS) to minimize compound adhesion, which can skew concentration measurements .

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to detect trace residues on lab surfaces, ensuring no cross-contamination between batches .

Advanced: What strategies validate the absence of toxic byproducts in scaled-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.